molecular formula C9H14N2O B596164 2-(5-Methyl-1,2-oxazol-3-yl)piperidine CAS No. 1211509-70-4

2-(5-Methyl-1,2-oxazol-3-yl)piperidine

Cat. No. B596164
M. Wt: 166.224
InChI Key: BYXVVIQOTFWZNV-UHFFFAOYSA-N
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Description

“2-(5-Methyl-1,2-oxazol-3-yl)piperidine” is a chemical compound that is part of the oxazole family . Oxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of oxazole derivatives, such as “2-(5-Methyl-1,2-oxazol-3-yl)piperidine”, has been a topic of interest in recent years . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .


Molecular Structure Analysis

The molecular structure of “2-(5-Methyl-1,2-oxazol-3-yl)piperidine” is characterized by the presence of a five-membered ring containing one oxygen atom and one nitrogen atom .

Scientific Research Applications

  • Oxazole Derivatives

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. Various oxazole derivatives have been synthesized and screened for their various biological activities .
    • Methods of Application : The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
    • Results : Oxazole derivatives have shown biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
  • Piperidine Derivatives

    • Scientific Field : Pharmaceutical Industry
    • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Future Directions

Piperidine derivatives, such as “2-(5-Methyl-1,2-oxazol-3-yl)piperidine”, have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

5-methyl-3-piperidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-6-9(11-12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXVVIQOTFWZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676291
Record name 2-(5-Methyl-1,2-oxazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-1,2-oxazol-3-yl)piperidine

CAS RN

1211509-70-4
Record name 2-(5-Methyl-1,2-oxazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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